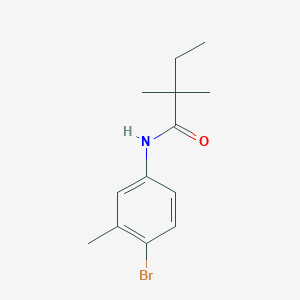
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioether derivative of triazole, and it has been extensively studied for its various properties and applications.
科学研究应用
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to improve the growth performance of livestock animals, such as pigs, chickens, and fish. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been used as a feed additive to enhance the feed intake, weight gain, and feed conversion efficiency of these animals.
In medicine, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential anti-inflammatory and anti-cancer properties. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and to induce apoptosis in cancer cells. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications as a corrosion inhibitor and as a ligand in coordination chemistry. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the corrosion of metals, such as steel and aluminum, and to form stable complexes with metal ions, such as copper and silver.
作用机制
The mechanism of action of 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cellular homeostasis. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, depending on the dose and the route of administration. In livestock animals, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to enhance the feed intake, weight gain, and feed conversion efficiency, without affecting the meat quality or the health of the animals. In vitro studies have shown that 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and induce apoptosis in cancer cells. 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of bacteria, such as E. coli and S. aureus, and to enhance the antioxidant capacity of cells.
实验室实验的优点和局限性
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has several advantages and limitations for lab experiments. One of the advantages is that 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize and purify, and it can be obtained in high yields. Another advantage is that 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has a wide range of potential applications in various fields, which makes it a versatile compound for research. However, one of the limitations of 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has not been extensively studied for its potential toxicity and side effects, which makes it important to use caution when handling and administering the compound.
未来方向
There are several future directions for the research on 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol. One direction is to study the mechanism of action of 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol in more detail, in order to understand how it modulates various signaling pathways in cells. Another direction is to study the potential toxicity and side effects of 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, in order to determine its safety for use in various applications. Additionally, further research is needed to explore the potential applications of 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol in various fields, such as medicine, agriculture, and materials science. Overall, 4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is a promising compound for research, and it has the potential to contribute to various areas of science and technology.
合成方法
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol can be synthesized by reacting 2,5-dimethylphenyl hydrazine with 2-thiophenemethyl ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent.
属性
产品名称 |
4-(2,5-dimethylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol |
|---|---|
分子式 |
C15H15N3S2 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
4-(2,5-dimethylphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3S2/c1-10-5-6-11(2)13(8-10)18-14(16-17-15(18)19)9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,17,19) |
InChI 键 |
CKEXVAZYWXTRRL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)CC3=CC=CS3 |
规范 SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)





![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


